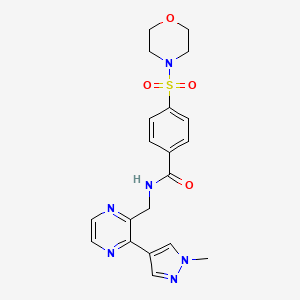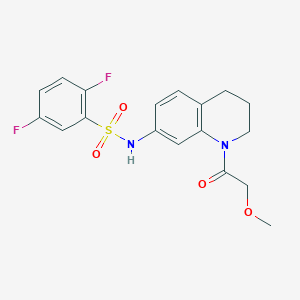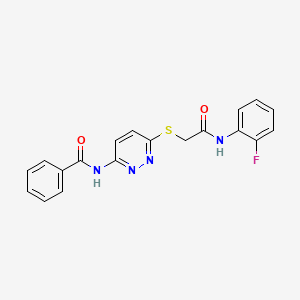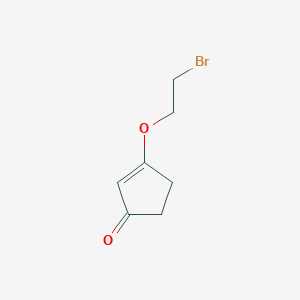
3-(2-Bromoethoxy)cyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoethoxy)cyclopent-2-enone is a chemical compound with the molecular formula C7H9BrO2 and a molecular weight of 205.051 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of cyclopent-2-enones, a class of compounds to which 3-(2-Bromoethoxy)cyclopent-2-enone belongs, has been achieved through various methods. One such method involves the enantioselective synthesis of chiral cyclopent-2-enones by the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl bis(2,2,2-trifluoroethyl) malonates with arylboronic acids . Another method involves the synthesis of both enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide in five steps starting from meso-tartaric acid .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Bromoethoxy)cyclopent-2-enone are not mentioned in the search results, general reactions of cyclopent-2-enones have been discussed. For instance, the synthesis of hydroxycyclopent-2-enones and methoxycyclopent-2-enones from simple furan substrates using a continuous flow nebulizer system has been reported .Wissenschaftliche Forschungsanwendungen
Photocatalysis of Enone Cycloadditions
Research has shown that Ru(bipy)3Cl2 can act as a visible light photocatalyst for [2+2] enone cycloadditions, with 3-(2-Bromoethoxy)cyclopent-2-enone being a potential substrate due to its enone structure. This process, which utilizes sunlight for irradiation, achieves excellent diastereoselectivity in the formation of cyclobutane products, proposing a mechanism involving one-electron reduction of the enone substrate (Ischay, Anzovino, Du, & Yoon, 2008).
Reactivity Differences in Cycloadditions
A computational study highlighted the reactivity differences between phosphine- and amine-catalyzed cycloadditions of allenoates and enones. This study suggests that 3-(2-Bromoethoxy)cyclopent-2-enone could undergo similar reactivity patterns, with phosphine-catalyzed [3 + 2] cycloaddition being kinetically favored over amine-catalyzed [2 + 4] cycloaddition due to the formation of a more stable phosphorus-ylide (Huang, Lankau, & Yu, 2014).
Reductive Coupling with Aromatic Aldehydes
The intermolecular reductive coupling reaction of cyclopent-2-enone and aromatic aldehydes, facilitated by chiral rhodium catalysts, leads to the formation of β-hydroxyketones with high anti-selectivity and enantioselectivity. This process demonstrates the versatility of 3-(2-Bromoethoxy)cyclopent-2-enone in asymmetric synthesis (Shiomi, Adachi, Ito, & Nishiyama, 2009).
Synthesis of Cyclopentanone Enol Ethers
A two-step, highly diastereoselective formal [3+2] cycloaddition process has been developed, which could involve 3-(2-Bromoethoxy)cyclopent-2-enone as a substrate. This method leads to the synthesis of cyclopentanone enol ethers containing an all-carbon quaternary center, demonstrating the compound's applicability in constructing complex molecular architectures (Huang & Zhang, 2007).
Liquid Crystalline Compounds
The synthesis and chemical transformations of 3-aryl- or 3-(trans-4-alkylcyclohexyl)- 6-arylcyclohex-2-enones have been explored, demonstrating their conversion into liquid crystalline compounds. Given its structural similarity, 3-(2-Bromoethoxy)cyclopent-2-enone could potentially be used to develop new liquid crystalline materials, providing a basis for advanced materials science research (Bezborodov, Sasnouski, Lapanik, Dabrowski, Dziaduszek, & Tyvorskii, 2001).
Eigenschaften
IUPAC Name |
3-(2-bromoethoxy)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-3-4-10-7-2-1-6(9)5-7/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIBWVRJYLJSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)cyclopent-2-enone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

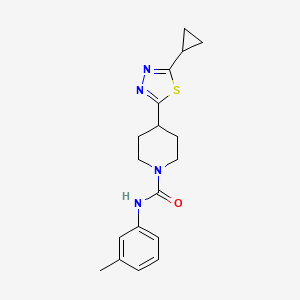

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)
![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)
![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)
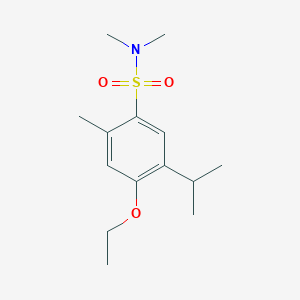
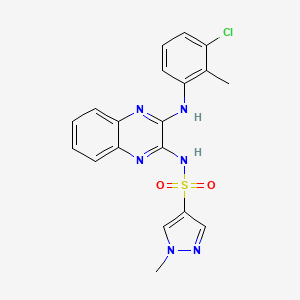
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)
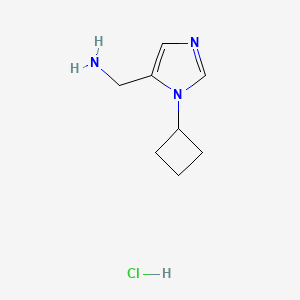
![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)
